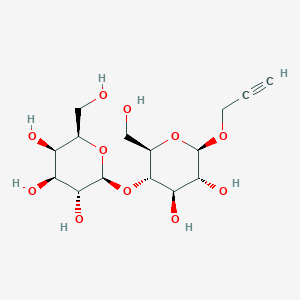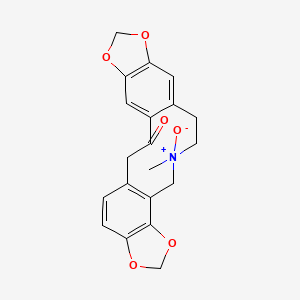
protopine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protopine N-oxide is a derivative of protopine, an isoquinoline alkaloid found in various plant families such as Papaveraceae, Fumariaceae, and Berberidaceae
準備方法
Synthetic Routes and Reaction Conditions
Protopine N-oxide can be synthesized through the oxidation of protopine using oxidizing agents such as m-chloroperbenzoic acid. The reaction typically involves treating protopine with the oxidizing agent under controlled conditions to yield this compound .
Industrial Production Methods
For instance, the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions has been reported for the synthesis of N-oxides .
化学反応の分析
Types of Reactions
Protopine N-oxide undergoes various chemical reactions, including:
Oxidation: The initial formation of this compound itself is an oxidation reaction.
Reduction: this compound can be reduced back to protopine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the N-oxide functional group.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, sodium percarbonate, and hydrogen peroxide are commonly used.
Reducing Agents: Various reducing agents can be employed to revert this compound to protopine.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include dibenzoxazacycloundecine derivatives and phenolic compounds, particularly through pyrolysis under reduced pressure .
科学的研究の応用
Protopine N-oxide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is used to study the biological activities of isoquinoline alkaloids.
作用機序
The mechanism of action of protopine N-oxide involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Enzyme Inhibition: this compound can inhibit specific enzymes, leading to various biological effects.
Redox Reactions: The N-oxide functional group participates in redox reactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
Protopine N-oxide is structurally related to other isoquinoline alkaloids such as:
- Isocorydine
- Corydine
- L-adlumine
- D-bicuculline
- L-adlumidine
- Gortschakoine
- Juziphine
- Domesticine
- Isoboldine
- Corytuberine
- Stylopine
- Sendaverine N-oxide
- Juziphine N-oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific N-oxide functional group, which imparts unique chemical reactivity and biological activity. This functional group allows this compound to participate in specific redox reactions and enzyme inhibition processes that are not as prominent in its analogs .
特性
分子式 |
C20H19NO6 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
InChI |
InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3 |
InChIキー |
FUWVSQIZKKGXNV-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



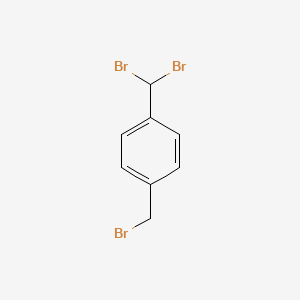
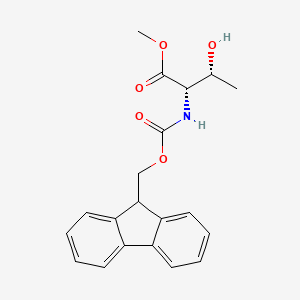
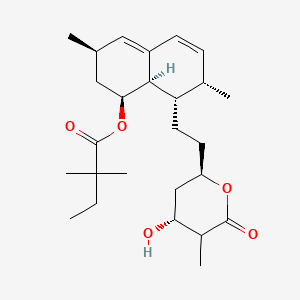
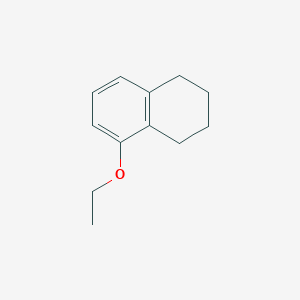
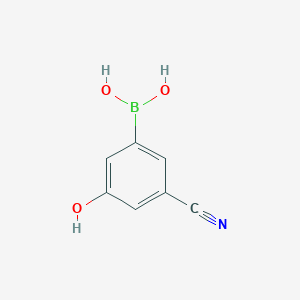
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
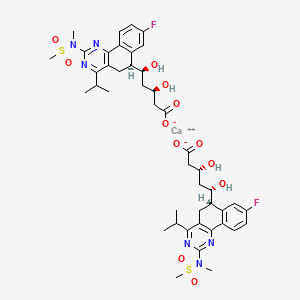
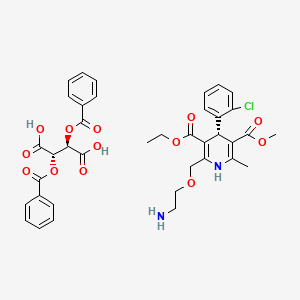

![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
